tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate
Description
Properties
Molecular Formula |
C18H22N2O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl 2-(3-acetyl-5-hydroxy-7-prop-2-enylindazol-1-yl)acetate |
InChI |
InChI=1S/C18H22N2O4/c1-6-7-12-8-13(22)9-14-16(11(2)21)19-20(17(12)14)10-15(23)24-18(3,4)5/h6,8-9,22H,1,7,10H2,2-5H3 |
InChI Key |
LFPIUQFAXUFJOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C2=C(C=C(C=C21)O)CC=C)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Functionalized Indazole Core
- Starting from commercially available indazole derivatives, selective substitution at the 3-, 5-, and 7-positions is achieved through electrophilic aromatic substitution and cross-coupling reactions.
- For example, acetylation at the 3-position can be performed using acetic anhydride or acetyl chloride under controlled conditions to avoid overreaction.
- The 7-allyl substituent is introduced via allylation reactions, often employing allyl bromide or allyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
- Hydroxylation at the 5-position is typically retained from the starting material or introduced via selective oxidation.
Introduction of the tert-Butyl Ester Group
- The tert-butyl ester moiety is commonly introduced by alkylation of the indazole nitrogen (N1) with tert-butyl chloroacetate.
- This reaction is facilitated by a base such as potassium carbonate or sodium hydride, which deprotonates the indazole nitrogen, allowing nucleophilic substitution on the chloroacetate.
- A solvent-free protocol has been reported to enhance environmental sustainability, where imidazole derivatives were reacted with tert-butyl chloroacetate in the presence of K2CO3 at 0–60 °C, yielding tert-butyl esters efficiently.
- Alternatively, tert-butyl 2,2,2-trichloroacetimidate can be used as a tert-butylating agent in the presence of Lewis acids like BF3·etherate to convert carboxylic acids to tert-butyl esters under mild conditions.
Acetylation and Allylation Post-Esterification
- In some synthetic routes, the tert-butyl ester is introduced first, followed by acetylation and allylation steps to avoid side reactions.
- Acetylation is performed using acetic anhydride or acetyl chloride in dry solvents such as THF or dichloromethane, often at room temperature or slightly elevated temperatures.
- Allylation is carried out using allyl halides with phase transfer catalysts or bases to ensure selective substitution at the 7-position.
Purification and Characterization
- The crude product is typically purified by flash chromatography on silica gel using hexane/ethyl acetate mixtures as eluents.
- Final compounds are characterized by melting point determination, NMR spectroscopy (1H and 13C), and mass spectrometry to confirm structure and purity.
Data Table: Representative Reaction Conditions for Preparation
Research Findings and Notes
- The size and nature of substituents on the indazole ring influence regioselectivity and yield during coupling and substitution reactions.
- The use of Lewis acid catalysis for tert-butyl ester formation provides high yields and mild reaction conditions, preserving sensitive groups such as hydroxy and allyl.
- Solvent-free protocols for esterification reduce environmental impact and simplify work-up procedures, though they may require careful temperature control.
- Purification by chromatography is essential to separate regioisomers and remove side products, especially when multiple reactive sites are present on the indazole ring.
- Protecting groups such as BOC can be used for amino functionalities if present, with removal by acid treatment prior to final coupling steps.
The preparation of tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate is achieved through a sequence of selective functionalization reactions on the indazole core, followed by introduction of the tert-butyl ester group via nucleophilic substitution or Lewis acid-catalyzed esterification. Environmentally friendly solvent-free methods and mild catalytic conditions have been developed to optimize yields and maintain functional group integrity. Purification by chromatography ensures high purity of the final compound, suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The allyl group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetyl group may produce an alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : One of the primary applications of tert-butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate is its potential as an anticancer agent. Research indicates that derivatives of indazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar indazole derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential loss and subsequent cell death .
Case Study: Indazole Derivatives in Cancer Treatment
A study focused on a related indazole derivative demonstrated its effectiveness against colorectal adenocarcinoma (Caco-2) cells, showing an IC50 value of 16.63 µM, which is notably more potent than conventional chemotherapeutics like cisplatin . This suggests that this compound may share similar mechanisms of action.
Biological Interactions
DNA and Protein Interactions : The compound has been investigated for its interactions with DNA and serum proteins such as bovine serum albumin (BSA). Molecular docking studies indicate that such compounds can effectively bind to these biomolecules, which is crucial for understanding their pharmacokinetics and therapeutic efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer Activity | Induction of apoptosis in Caco-2 cells | |
| DNA Binding | Strong interaction with DNA | |
| Protein Binding | Significant binding affinity to BSA |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies are vital for optimizing the therapeutic properties of indazole derivatives. Modifications in the chemical structure, such as varying substituents on the indazole ring or altering functional groups, can significantly affect biological activity. For instance, the introduction of hydroxy groups has been shown to enhance anticancer properties by increasing solubility and bioavailability .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The indazole core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Compound A : tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate
- Structural Differences :
- Core Heterocycle : Compound A features an indole core, whereas the target compound contains an indazole ring. The indazole’s additional nitrogen atom (position 2) increases polarity and hydrogen-bonding capacity.
- Substituents : Compound A lacks the acetyl, allyl, and hydroxyl groups present in the target compound, instead incorporating a complex tricyclic phenanthrene-derived side chain .
Compound B : tert-Butyl 2-(6-methoxynaphthalen-2-yl)acetate
- Structural Differences :
- Aromatic System : Compound B substitutes the indazole core with a methoxynaphthalene group, reducing hydrogen-bonding sites but enhancing lipophilicity.
- Functional Groups : The methoxy group in Compound B contrasts with the hydroxyl group in the target compound, affecting acidity (pKa) and metabolic stability .
Spectroscopic and Analytical Comparisons
NMR Trends :
- Compound A’s ¹H NMR (600 MHz, CDCl₃) shows indole protons at δ 7.2–7.5 ppm, whereas indazole protons in the target compound would likely resonate upfield due to electron-withdrawing effects of the acetyl group .
- The tert-butyl ester in both compounds would exhibit a singlet near δ 1.4 ppm (¹H) and δ 80–85 ppm (¹³C).
Research Implications and Gaps
- Biological Activity : Indazole derivatives often exhibit kinase inhibition, but the target compound’s allyl and acetyl groups may confer unique selectivity compared to Compound A’s phenanthrene-based structure .
- Data Limitations : Direct comparisons are hindered by the absence of toxicity, solubility, and spectral data for the target compound. Studies leveraging SHELX for crystallographic analysis or NMR profiling are needed .
Biological Activity
tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate is a synthetic compound derived from the indazole scaffold, which has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies surrounding this compound.
Chemical Structure
The compound can be represented by the following structural formula:
1. Antioxidant Activity
Research indicates that indazole derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models. For instance, studies have shown that similar indazole derivatives effectively inhibit lipid peroxidation and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. In vitro studies have shown that it can reduce the expression of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in activated macrophages. This activity suggests potential therapeutic applications in inflammatory diseases .
3. Antimicrobial Activity
Indazole derivatives have been evaluated for their antimicrobial properties. Specifically, this compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to established antibiotics .
The biological activities of this compound are attributed to its ability to modulate various signaling pathways:
- Inhibition of NF-kB Pathway : The compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a transcription factor that regulates the expression of inflammatory genes.
- Scavenging Free Radicals : It effectively neutralizes reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
- Modulation of Enzyme Activities : The compound may influence the activity of enzymes involved in inflammation and oxidative stress responses.
Case Study 1: Antioxidant Efficacy
A study conducted on human epithelial cells demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls. The results indicated a dose-dependent increase in SOD activity, highlighting its potential as an antioxidant agent .
Case Study 2: Anti-inflammatory Properties
In an animal model of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain scores. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls, supporting its anti-inflammatory potential .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate, and how can reaction yields be optimized?
- Methodology : Synthesis often involves multi-step procedures, including protection/deprotection of functional groups (e.g., tert-butyl esters) and regioselective modifications. For indazole derivatives, coupling reactions (e.g., Suzuki-Miyaura) and acetyl/allyl group introductions are critical. Optimization may involve:
- Temperature control to prevent decomposition of allyl or acetyl groups.
- Catalytic systems (e.g., Pd-based catalysts for cross-coupling steps).
- Solvent polarity adjustments to enhance intermediate stability.
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and functional group integrity?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and confirm bond angles/geometry .
- NMR spectroscopy : 2D NMR (e.g., - HSQC) to assign allyl, acetyl, and indazole protons.
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) if the compound is pharmacologically active.
- Data Table :
| Computational Parameter | Value/Description | Reference |
|---|---|---|
| Basis Set | B3LYP/6-31G(d,p) | |
| Solvent Model | PCM (water) | |
| Key Findings | Allyl group enhances π-conjugation |
Q. How can contradictory spectral or crystallographic data be resolved during analysis?
- Methodology :
- Cross-validation : Compare NMR shifts with DFT-predicted chemical shifts.
- Twinned data refinement : Use SHELXE for high-resolution crystallographic data to address twinning or disorder .
- Dynamic NMR : Investigate temperature-dependent conformational changes (e.g., rotation of tert-butyl groups).
Handling and Safety Considerations
Q. What safety protocols are recommended for handling this compound given limited toxicity data?
- Methodology :
- PPE : Use gloves, lab coats, and fume hoods to minimize exposure.
- Waste disposal : Treat as hazardous organic waste due to unknown ecotoxicity .
- Stability testing : Conduct stress tests (light, heat, humidity) to identify decomposition pathways.
- Data Table :
| Parameter | Status | Reference |
|---|---|---|
| Acute Toxicity | Not available | |
| Environmental Persistence | Not available |
Data Interpretation Challenges
Q. How can researchers address the lack of ecological or toxicological data for risk assessment?
- Methodology :
- Read-across analysis : Use data from structurally similar compounds (e.g., tert-butyl acetates) to infer properties.
- In silico prediction : Tools like EPI Suite to estimate biodegradability and bioaccumulation potential.
- Caution : Assumptions must be validated with experimental assays (e.g., Daphnia magna toxicity tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
